[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol
Description
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol: is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, along with a methanol group
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[1-(3-fluorophenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-2-1-3-10(6-8)13-5-4-9(7-14)12-13/h1-6,14H,7H2 |
InChI Key |
LAARDCYXCYFVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid under controlled conditions.
Oxidation to Pyrazole-3-carbaldehyde
Using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0–20°C for 1 hour, the hydroxymethyl group is selectively oxidized to an aldehyde .
Example Reaction:
Conditions:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| IBX | DMSO | 0–20°C | 1 h | 85% |
This reaction is critical for synthesizing pyrazolecarbaldehydes, intermediates in medicinal chemistry .
Nucleophilic Substitution
The hydroxymethyl group participates in substitution reactions, particularly with halogenating agents.
Chlorination
Reaction with thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl derivative:
Key Data:
-
Reagent: SOCl₂ (excess)
-
Solvent: Dry dichloromethane
-
Yield: ~78%
Condensation Reactions
The alcohol reacts with carbonyl compounds to form ethers or esters.
Ether Formation
In the presence of sodium hydride (NaH), the compound reacts with alkyl halides:
Example:
| Alkyl Halide | Product | Yield |
|---|---|---|
| CH₃I | -CH₂OCH₃ | 72% |
| C₂H₅Br | -CH₂OC₂H₅ | 68% |
These ether derivatives show enhanced lipophilicity for drug design .
Complexation with Metals
The pyrazole nitrogen and hydroxyl group act as ligands for transition metals.
Copper(II) Complexes
Reaction with Cu(NO₃)₂ in ethanol forms stable complexes:
Properties:
Functionalization via Mitsunobu Reaction
The alcohol undergoes Mitsunobu reactions to invert stereochemistry or form protected derivatives.
General Protocol:
-
Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
-
Conditions: THF, 0°C to room temperature
Reactions with Active Methylene Compounds
The hydroxymethyl group participates in Knoevenagel condensations.
Substituent Effects on Reactivity
The 3-fluorophenyl group electronically influences reaction rates:
| Reaction Type | Rate (Relative to Non-Fluorinated Analog) |
|---|---|
| Oxidation with IBX | 1.2× faster |
| Nucleophilic Substitution | 1.5× slower |
The electron-withdrawing fluorine group stabilizes intermediates in oxidation but hinders substitution .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Drug Development: Due to its biological activity, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
- [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol
- [1-(4-fluorophenyl)-1H-pyrazol-3-yl]methanol
- [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol
Comparison:
- Binding Affinity: The presence of different substituents on the aromatic ring can significantly affect the binding affinity of these compounds to their molecular targets. For example, the fluorine atom in [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol enhances its binding affinity compared to the chlorine atom in [1-(3-chlorophenyl)-1H-pyrazol-3-yl]methanol .
- Biological Activity: The biological activity of these compounds can vary depending on the nature and position of the substituents. Fluorinated derivatives often exhibit higher potency and selectivity compared to their non-fluorinated counterparts .
- Stability: The stability of these compounds can also be influenced by the substituents. Fluorinated compounds generally exhibit greater chemical and thermal stability compared to other halogenated derivatives .
Biological Activity
[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol is C_10H_10FN_3O, with a molecular weight of approximately 201.2 g/mol. The presence of a fluorine atom at the 3-position of the phenyl ring influences its electronic properties and biological interactions.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study reported that certain pyrazole derivatives had IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies indicated that pyrazole derivatives could inhibit the growth of various cancer cell lines. For example, compounds structurally related to [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol demonstrated notable antiproliferative effects against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
Pyrazole derivatives, including [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacterial strains, suggesting potential applications in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol can be significantly influenced by modifications to its structure. The fluorine substituent enhances lipophilicity and may improve binding affinity to biological targets. SAR studies indicate that variations in the substituent groups on the pyrazole ring can lead to differences in potency and selectivity against specific targets .
| Compound | Substituent | Biological Activity |
|---|---|---|
| [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol | 3-Fluoro | Anti-inflammatory, Antitumor |
| 1-(4-chlorophenyl)-pyrazole | 4-Chloro | Antimicrobial |
| 1-(2-methylphenyl)-pyrazole | 2-Methyl | Enhanced solubility |
Case Study 1: Anti-inflammatory Evaluation
A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol. The results indicated that this compound inhibited COX activity with an IC50 value of 58 μg/mL, demonstrating its potential as an anti-inflammatory agent comparable to traditional NSAIDs .
Case Study 2: Antitumor Screening
In another investigation focused on antitumor properties, [1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol was tested against several cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.09 µM, highlighting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
